molecular formula C7H15N3O B13780240 1-Piperidinecarboximidamide,N-hydroxy-2-methyl- CAS No. 721450-21-1

1-Piperidinecarboximidamide,N-hydroxy-2-methyl-

Cat. No.: B13780240
CAS No.: 721450-21-1
M. Wt: 157.21 g/mol
InChI Key: JRDOYXRJHWDOPL-UHFFFAOYSA-N
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Description

1-Piperidinecarboximidamide, N-hydroxy-2-methyl- is a derivative of the parent compound piperidine-1-carboximidamide (CAS 4705-39-9), which consists of a six-membered piperidine ring with a carboximidamide (-C(=NH)-NH₂) group at position 1 . The target compound introduces two key modifications:

  • N-hydroxy substitution: A hydroxyl (-OH) group replaces one hydrogen on the carboximidamide’s nitrogen.
  • 2-methyl substitution: A methyl (-CH₃) group is attached to the piperidine ring at position 2.

These modifications likely influence its physicochemical properties (e.g., solubility, acidity) and biological activity compared to simpler analogs. However, direct experimental data for this compound are sparse in the provided evidence. Its synthesis may involve methods analogous to those for related compounds, such as coupling hydroxylamine derivatives with substituted piperidine precursors under basic conditions .

Properties

CAS No.

721450-21-1

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxy-2-methylpiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-6-4-2-3-5-10(6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)

InChI Key

JRDOYXRJHWDOPL-UHFFFAOYSA-N

Isomeric SMILES

CC1CCCCN1/C(=N/O)/N

Canonical SMILES

CC1CCCCN1C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-Piperidinecarboximidamide, N-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Piperidine-1-carboximidamide (parent) 4705-39-9 C₆H₁₃N₃ 127.19 None Baseline properties: mp 250–252°C; used in synthesis of bioactive derivatives
1-Piperidinecarboximidamide, N-ethyl- - C₈H₁₇N₃ ~155.24 N-ethyl (-CH₂CH₃) Increased lipophilicity vs. parent; potential intermediate in drug synthesis
1-Piperidinecarboxamide, 2-(2-hydroxyethyl)-N-phenyl- 401586-58-1 C₁₄H₂₀N₂O₂ 248.32 2-hydroxyethyl, N-phenyl Enhanced hydrogen bonding; possible use in polymer/pharmaceutical industries
N-(4-Methoxyphenyl)-1-piperidinecarboximidamide - C₁₃H₁₉N₃O 245.31 N-(4-methoxyphenyl) Electron-rich aryl group; utilized in guanidine derivative synthesis
1-Piperidinecarboximidamide, N-[4-methyl-6-(2-oxopropyl)-2-pyrimidinyl] 55558-89-9 C₁₄H₂₂N₆O 290.36 Pyrimidinyl with methyl/ketone Bioactive heterocyclic moiety; potential kinase inhibitor

Key Differences and Implications

Physicochemical Properties
  • Solubility: The N-hydroxy group in the target compound may improve water solubility compared to non-polar analogs like N-ethyl or N-phenyl derivatives. However, the 2-methyl group on the piperidine ring could counterbalance this by increasing hydrophobicity .

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